molecular formula C23H12N2O5 B6103098 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B6103098
M. Wt: 396.4 g/mol
InChI Key: YUQKHOSZOLKWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is known for its unique chemical properties and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to exert its anti-inflammatory effects by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have antioxidant properties and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical properties. It is a synthetic compound that can be easily synthesized in the lab and has a high degree of purity. Additionally, it has been shown to have potential applications in various fields of scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are several future directions for the study of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One potential future direction is the development of new anti-cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also needed to explore the potential use of this compound in organic electronics and other fields of scientific research.

Synthesis Methods

The synthesis of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves several steps. The first step involves the preparation of 3-nitrobenzoyl chloride by reacting 3-nitrobenzoic acid with thionyl chloride. The second step involves the reaction of 3-nitrobenzoyl chloride with 2-ethynylphenylamine to form 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)aniline. The final step involves the cyclization of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)aniline with phthalic anhydride to form this compound.

Scientific Research Applications

2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its potential applications in organic electronics and has shown promising results in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12N2O5/c1-2-14-5-3-7-17(11-14)24-22(27)19-10-9-16(13-20(19)23(24)28)21(26)15-6-4-8-18(12-15)25(29)30/h1,3-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQKHOSZOLKWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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